molecular formula C13H19NO3 B13514577 tert-Butyl (2-methoxyphenyl)glycinate

tert-Butyl (2-methoxyphenyl)glycinate

Cat. No.: B13514577
M. Wt: 237.29 g/mol
InChI Key: ZJGKEJFAQDRYHO-UHFFFAOYSA-N
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Description

tert-Butyl (2-methoxyphenyl)glycinate: is an organic compound that belongs to the class of glycine derivatives. It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a glycinate moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of halogenated tert-butyl acetate with an amination reagent.

    Esterification: Another method involves the esterification of glycine with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of tert-butyl (2-methoxyphenyl)glycinate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl (2-methoxyphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, modulating the activity of these targets. The pathways involved often include nucleophilic substitution and esterification reactions, leading to the formation of various bioactive compounds .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 2-(2-methoxyanilino)acetate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-14-10-7-5-6-8-11(10)16-4/h5-8,14H,9H2,1-4H3

InChI Key

ZJGKEJFAQDRYHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=CC=C1OC

Origin of Product

United States

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